2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol
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Overview
Description
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol is a chemical compound characterized by the presence of a cyclopropyl group, a difluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and difluoromethyl groups. One common method involves the reaction of cyclopropyl hydrazine with a difluoromethyl ketone under acidic conditions to form the pyrazole ring. Subsequent reduction of the ketone group yields the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the pyrazole ring can interact with active sites of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
- 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Uniqueness
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol is unique due to the presence of the ethanol group, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H12F2N2O |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H12F2N2O/c10-9(11)8-5-7(6-1-2-6)12-13(8)3-4-14/h5-6,9,14H,1-4H2 |
InChI Key |
NBOFNRLDKMKROH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(F)F)CCO |
Origin of Product |
United States |
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